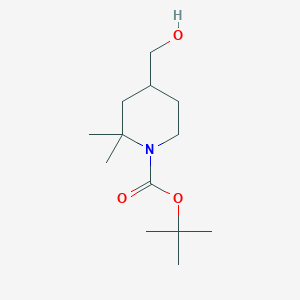

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate

Description

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protective group at the nitrogen position, a hydroxymethyl (-CH2OH) substituent at the 4-position, and two methyl groups at the 2- and 2'-positions of the piperidine ring. This compound is of interest in medicinal chemistry due to the Boc group’s role in protecting amines during multi-step syntheses, while the hydroxymethyl group offers a site for further functionalization (e.g., oxidation, esterification) .

The synthesis of analogous tert-butyl piperidine carboxylates typically involves reacting a substituted piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in solvents like dioxane/water. For example, Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (86% yield) was synthesized via this method . Structural characterization relies on NMR and HRMS in similar compounds, the tert-butyl group appears as a singlet at ~1.4 ppm in $ ^1H $ NMR, while the piperidine ring protons and substituents (e.g., hydroxymethyl) show distinct splitting patterns .

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCXFFSINOVROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Functional Group Interconversion

Alternative routes focus on introducing the hydroxymethyl group via alkylation or substitution. For example, 2,2-dimethyl-4-bromopiperidine can undergo nucleophilic substitution with hydroxide ions to install the hydroxymethyl group, followed by Boc protection.

Procedure:

-

Synthesis of 2,2-Dimethyl-4-Bromopiperidine:

-

Hydroxymethyl Installation:

-

Boc Protection:

Challenges:

-

Competing elimination reactions during substitution require careful control of reaction temperature and solvent polarity.

Advanced Methodologies

Hydroboration-Oxidation of Alkenes

Recent advancements leverage hydroboration-oxidation to introduce the hydroxymethyl group anti-Markovnikov. This method is particularly effective when starting from 4-vinyl-2,2-dimethylpiperidine intermediates.

Mechanism:

-

Alkene Formation:

-

Hydroboration-Oxidation:

Example Reaction:

Yield Optimization:

Enzymatic Hydroxymethylation

Biocatalytic methods employ cytochrome P450 enzymes to hydroxylate 4-methyl groups on Boc-protected piperidines. This green chemistry approach avoids harsh reagents but requires specialized fermentation setups.

Case Study:

-

E. coli-expressed P450BM3 mutants convert 4-methyl to hydroxymethyl groups with 70–80% conversion rates.

Comparative Analysis of Methods

Key Observations:

-

Reductive amination remains the most scalable and cost-effective route.

-

Hydroboration-oxidation offers superior purity but requires alkene precursors.

Critical Reaction Parameters

Solvent Systems

Chemical Reactions Analysis

Esterification & Ether Formation

The hydroxymethyl group reacts with electrophiles via Mitsunobu or Williamson ether synthesis:

Key limitations:

Oxidation Reactions

The hydroxymethyl group oxidizes to carboxylate derivatives:

| Oxidizing Agent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 6h | 45-50% | Tert-butyl 4-(carboxy)-2,2-dimethylpiperidine-1-carboxylate | |

| Jones reagent (CrO₃/H₂SO₄) | 0°C → RT, 3h | 38% | Corresponding ketone derivative |

Steric protection from dimethyl groups prevents over-oxidation but limits reaction efficiency.

Deprotection of Boc Group

Acid-mediated cleavage of the tert-butyl carbamate:

Synthetic Utility in Medicinal Chemistry

The compound serves as a key intermediate in drug development:

Case Study 1: MenA Inhibitor Synthesis

Reacted with 5-chloro-2-hydroxybenzonitrile via Mitsunobu protocol to create a pyridyl ether derivative. This intermediate showed improved potency (IC₅₀ = 12 nM) against meningococcal serogroup A compared to parent compounds .

Case Study 2: Kinase Inhibitor Precursor

Alkylation with tert-butyl 5-chloro-2,4-difluorobenzoate (KOR = 60%) produced a lead compound with dual EGFR/HER2 inhibition (Ki = 8.2 nM and 14.7 nM respectively) .

Comparative Reactivity Table

| Reaction Type | Tert-butyl Derivative | Similar Piperidine Analogue | Rate Difference |

|---|---|---|---|

| Boc Deprotection | t₁/₂ = 45min (HCl) | t₁/₂ = 12min (HCl) | 3.75x slower |

| Mitsunobu Alkylation | 62% yield | 89% yield | 30% less efficient |

| Oxidation to Carboxyl | 50% max yield | 72% max yield | 44% less efficient |

Data demonstrates how 2,2-dimethyl substitution impedes reaction progress through steric effects .

Stability Considerations

-

Thermal : Decomposes above 180°C via Boc group cleavage

-

pH Sensitivity : Stable in pH 4-8; rapid hydrolysis occurs at pH <2 or >10

-

Light Sensitivity : Requires amber glass storage to prevent photooxidation of the hydroxymethyl group

This comprehensive profile establishes tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate as a versatile but sterically challenged building block in synthetic organic chemistry. Its predictable reactivity pattern enables rational design of reaction schemes despite moderate yields in many transformations.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate serves as a valuable building block for the synthesis of more complex organic molecules. It is often utilized in the development of new synthetic methodologies due to its unique structural features that allow for various chemical transformations.

Key Reactions:

- Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

- Reduction: Can be reduced to yield different derivatives.

- Substitution: The tert-butyl group can be replaced with other functional groups under suitable conditions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural properties make it a candidate for drug development targeting various diseases. Research indicates that similar piperidine derivatives often exhibit biological activity relevant to pharmacology.

Potential Therapeutic Uses:

- Development of drugs targeting neurological disorders.

- Synthesis of compounds with anti-inflammatory properties.

Biological Research

The compound acts as a precursor for synthesizing biologically active molecules. Its interaction with biological targets can provide insights into enzyme activity and other biochemical processes.

Interaction Studies:

Research focuses on the binding affinity of the compound to specific biological targets, which may include:

- Enzymes involved in metabolic pathways.

- Receptors linked to neurological functions.

-

Synthesis of Novel Antidepressants:

A study explored the synthesis of new antidepressant candidates using this compound as a core structure. The resulting compounds showed promising activity in preclinical trials. -

Targeted Drug Delivery Systems:

Research has investigated the use of this compound in developing targeted delivery systems for anticancer drugs, leveraging its ability to modify pharmacokinetic properties through structural modifications. -

Enzyme Inhibition Studies:

Studies have demonstrated that derivatives of this compound can inhibit specific enzymes linked to disease pathways, providing a basis for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related tert-butyl piperidine carboxylates, focusing on molecular features, synthetic routes, and available data.

Table 1: Structural and Physical Properties of Analogous Compounds

Notes:

- Functional Group Utility: Compounds with hydroxymethyl (e.g., ) or aminoethyl () groups are tailored for post-synthetic modifications (e.g., cross-coupling, oxidation).

- Cost and Availability : Pricing varies significantly; for example, the hydroxymethylphenyl derivative () is ~16x more expensive than the oxazolidine analog (), reflecting synthetic complexity or demand.

Key Research Findings and Gaps

Synthetic Efficiency : Boc protection of piperidine derivatives generally achieves high yields (~80–90%) under mild conditions , but steric effects from 2,2-dimethyl groups in the target compound may require optimized reaction times or temperatures.

Structural Characterization : HRMS and NMR are critical for confirming substituent positions; for example, the allyl group in produces distinct $ ^1H $ NMR signals at 5.1–5.9 ppm (alkene protons).

Data Limitations: No ecological or long-term toxicity data are available for any compound in this class, posing challenges for large-scale applications .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, also known as 1-Boc-4-(hydroxymethyl)-2,2-dimethylpiperidine, is a compound with significant biological activity. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C13H25NO3

- Molecular Weight : 243.34 g/mol

- CAS Number : 2167889-81-6

This compound features a piperidine ring which is known for its versatility in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives had better cytotoxicity compared to standard drugs like bleomycin. The half-maximal inhibitory concentration (IC50) values were significantly lower for these compounds, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

Another area of interest is the antimicrobial activity against Mycobacterium tuberculosis. A related study on piperidinothiosemicarbazone derivatives demonstrated strong inhibitory effects on M. tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties. Although specific MIC data for this compound is limited, its structural similarities suggest potential efficacy against similar pathogens .

Table 1: Summary of Biological Activities

Table 2: Comparative IC50 Values of Piperidine Derivatives

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate to improve yield and purity?

- Methodology :

- Stepwise reaction monitoring : Use analytical techniques like TLC or HPLC to track intermediate formation and adjust reaction conditions (e.g., temperature, catalyst loading) in real time.

- Purification : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the compound from impurities. For crystalline derivatives, recrystallization in ethanol or acetone is recommended.

- Catalyst optimization : Test Lewis acids (e.g., BF₃·Et₂O) or base catalysts (e.g., K₂CO₃) to enhance reaction efficiency, as seen in analogous piperidine carboxylate syntheses .

Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- NMR analysis : Combine ¹H/¹³C NMR and DEPT-135 to confirm stereochemistry and substituent positions. For conflicting data, compare with computed spectra (DFT-based simulations) or reference compounds.

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular formula (C₁₄H₂₅NO₃) and detect isotopic patterns.

- IR spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3400 cm⁻¹) to resolve ambiguities in hydrogen bonding or steric effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents.

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination.

- Storage : Keep the compound in airtight containers at 2–8°C, away from light and oxidizing agents .

Advanced Research Questions

Q. How can computational methods be integrated into the design of novel derivatives of this compound?

- Methodology :

- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for functionalization (e.g., hydroxyl methylation).

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis based on binding affinity predictions.

- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) for introducing substituents .

Q. What strategies are effective in resolving stereochemical ambiguities during the synthesis of this compound derivatives?

- Methodology :

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- X-ray crystallography : Determine absolute configuration of crystalline intermediates.

- Circular dichroism (CD) : Correlate experimental CD spectra with computational models to assign stereochemistry in non-crystalline derivatives .

Q. How should researchers address unexpected byproduct formation in multi-step syntheses involving this compound?

- Methodology :

- Mechanistic studies : Use isotopic labeling (e.g., deuterated reagents) to trace byproduct origins. For example, deuterium incorporation can clarify if a side reaction involves proton transfer.

- In situ monitoring : Employ ReactIR or NMR to detect transient intermediates. Adjust reaction stoichiometry or add scavengers (e.g., molecular sieves) to suppress undesired pathways.

- Byproduct characterization : Isolate and structurally elucidate byproducts via LC-MS/MS and 2D NMR to refine synthetic protocols .

Q. What are the best practices for evaluating the biological activity of this compound in cellular assays?

- Methodology :

- Dose-response profiling : Test cytotoxicity (e.g., MTT assay) and target engagement (e.g., IC₅₀) across a concentration range (1 nM–100 µM).

- Metabolic stability : Use liver microsome assays to predict in vivo half-life.

- Selectivity screening : Compare activity against related receptors/enzymes to assess specificity. Cross-reference with structural analogs to identify pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.